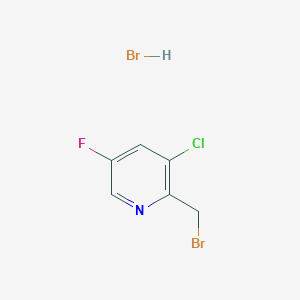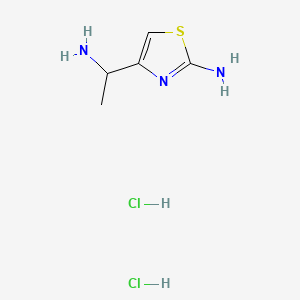
4-(1-Aminoethyl)-1,3-thiazol-2-amine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-Aminoethyl)-1,3-thiazol-2-amine dihydrochloride is a chemical compound known for its significant role as a specific inhibitor of Rho-associated protein kinases (ROCK). This compound is widely used in scientific research due to its ability to modulate various cellular processes, including smooth muscle contraction, cell migration, and proliferation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Aminoethyl)-1,3-thiazol-2-amine dihydrochloride typically involves the reaction of 1-aminoethyl-1,3-thiazol-2-amine with hydrochloric acid to form the dihydrochloride salt. The reaction is carried out under controlled conditions to ensure high purity and yield .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process includes the use of high-purity reagents and advanced purification techniques to ensure the final product meets stringent quality standards .
Analyse Des Réactions Chimiques
Types of Reactions
4-(1-Aminoethyl)-1,3-thiazol-2-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The compound can undergo substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, which can be used for further chemical modifications and applications .
Applications De Recherche Scientifique
4-(1-Aminoethyl)-1,3-thiazol-2-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Plays a crucial role in studying cell signaling pathways, particularly those involving Rho-associated protein kinases.
Medicine: Investigated for its potential therapeutic applications in treating diseases such as cancer, cardiovascular disorders, and neurological conditions.
Industry: Utilized in the development of new materials and as an additive in various industrial processes
Mécanisme D'action
The compound exerts its effects by inhibiting the activity of Rho-associated protein kinases (ROCK1 and ROCK2). This inhibition leads to the modulation of various cellular processes, including smooth muscle contraction, cell migration, and proliferation. The compound binds to the catalytic site of the kinases, preventing their activity and thereby affecting downstream signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Y-27632: Another specific inhibitor of Rho-associated protein kinases, widely used in similar research applications.
Fasudil: A ROCK inhibitor with similar properties but different pharmacokinetic profiles.
H-1152: A potent and selective ROCK inhibitor with higher affinity for ROCK1 and ROCK2 compared to 4-(1-Aminoethyl)-1,3-thiazol-2-amine dihydrochloride
Uniqueness
This compound is unique due to its specific inhibition of ROCK kinases and its ability to modulate various cellular processes with high specificity and potency. Its unique chemical structure allows for selective binding to the catalytic site of the kinases, making it a valuable tool in scientific research .
Propriétés
Formule moléculaire |
C5H11Cl2N3S |
|---|---|
Poids moléculaire |
216.13 g/mol |
Nom IUPAC |
4-(1-aminoethyl)-1,3-thiazol-2-amine;dihydrochloride |
InChI |
InChI=1S/C5H9N3S.2ClH/c1-3(6)4-2-9-5(7)8-4;;/h2-3H,6H2,1H3,(H2,7,8);2*1H |
Clé InChI |
QOJHWWADRWMGSG-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CSC(=N1)N)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


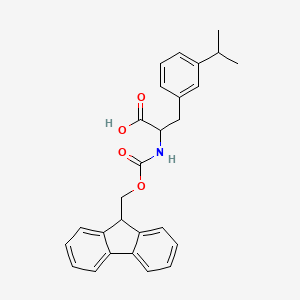
![N-[3-(3,4-dichlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B13462303.png)


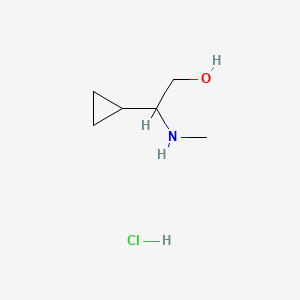
amino}methyl)-6-methylphenol hydrochloride](/img/structure/B13462341.png)
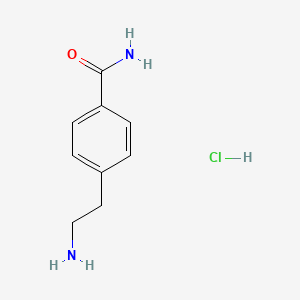
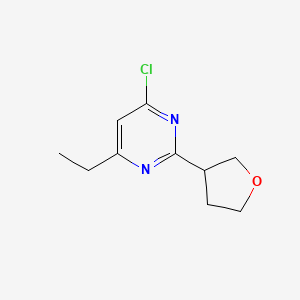
![3-Cycloheptylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13462363.png)
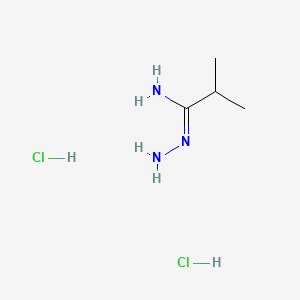
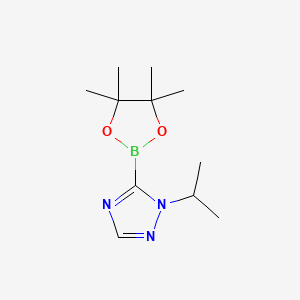
![4-(Hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B13462372.png)
